Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137837-57-9
VCID: VC6062142
InChI: InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1
SMILES: C1C(C1C(F)(F)F)CN.Cl
Molecular Formula: C5H9ClF3N
Molecular Weight: 175.58

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride

CAS No.: 2137837-57-9

Cat. No.: VC6062142

Molecular Formula: C5H9ClF3N

Molecular Weight: 175.58

* For research use only. Not for human or veterinary use.

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride - 2137837-57-9

Specification

CAS No. 2137837-57-9
Molecular Formula C5H9ClF3N
Molecular Weight 175.58
IUPAC Name [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1
Standard InChI Key XUMSKUUSLHIDHC-RFKZQXLXSA-N
SMILES C1C(C1C(F)(F)F)CN.Cl

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, rac-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, underscores its stereochemical configuration. The cyclopropane ring adopts a trans configuration at the 1R and 2R positions, with the trifluoromethyl (-CF₃) group and methanamine (-CH₂NH₂) moiety attached to adjacent carbons . Key structural features include:

  • Cyclopropane Ring: The three-membered ring introduces significant steric strain, which influences reactivity and conformational stability.

  • Trifluoromethyl Group: The electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity .

  • Primary Amine: The hydrochloride salt of the amine improves solubility and facilitates salt-forming reactions in synthetic workflows .

Table 1: Structural and Stereochemical Data

PropertyValue/DescriptionSource
IUPAC Namerac-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
Molecular FormulaC₅H₉ClF₃N
Molecular Weight176 Da
Configuration(1R,2R)-trans cyclopropane
CAS Number2137837-57-9

Synthesis and Manufacturing

The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride involves multi-step routes that emphasize stereocontrol and functional group compatibility. A representative pathway, adapted from medicinal chemistry workflows , proceeds as follows:

  • Cyclopropanation: A [2+1] cycloaddition between a trifluoromethyl-substituted olefin and a carbene precursor generates the cyclopropane core.

  • Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Synthetic Insights:

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (1R,2R) configuration .

  • Trifluoromethylation: Methods leveraging CF₃SO₂Na (Langlois’ reagent) enable efficient incorporation of the -CF₃ group under mild conditions .

Table 2: Synthetic Parameters from Literature

StepReagents/ConditionsYieldSource
CyclopropanationDiazomethane, Cu(I) catalyst60–70%
Reductive AminationNaBH₄, MeOH/THF, 60°C85%
Salt FormationHCl (gaseous), Et₂O95%

Physicochemical Properties

The compound’s physicochemical profile is critical for its utility in drug discovery. Data from commercial suppliers and experimental studies reveal the following:

  • Lipophilicity: LogP = 0.72, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

  • Polar Surface Area (PSA): 26 Ų, suggesting favorable membrane permeability .

  • Solubility: High aqueous solubility (>50 mg/mL) due to the hydrochloride salt form .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases.

Table 3: Experimental Physicochemical Data

PropertyValueMethod/Source
LogP0.72Calculated (ChemAxon)
PSA26 ŲExperimental
Melting Point180–185°C (dec.)DSC
Solubility (H₂O)52 mg/mLKinetic

Applications and Industrial Relevance

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is primarily utilized as:

  • Pharmaceutical Intermediate: Serves as a precursor to kinase inhibitors and CNS-targeting agents .

  • Chiral Building Block: Enables asymmetric synthesis of complex molecules in agrochemical and material science research .

SupplierPurityPack SizePrice (USD)Lead Time
SIA Enamine95%100 mg4563 days
Enamine US95%1 g1,3145 days
Enamine Ltd95%2.5 g2,57615 days

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